2,3-Heptanediol, 2-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2S,3R)-
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Overview
Description
2,3-Heptanediol, 2-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2S,3R)- is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a heptanediol backbone with a chlorophenyl group and a triazolylmethyl group, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Heptanediol, 2-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2S,3R)- typically involves multi-step organic reactions. A common approach might include:
Starting Material Preparation: Synthesis of the heptanediol backbone.
Functional Group Introduction: Introduction of the chlorophenyl group through electrophilic aromatic substitution.
Triazole Ring Formation: Formation of the triazole ring via cyclization reactions.
Chiral Resolution: Separation of the (2S,3R)- enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, optimized reaction conditions, and large-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the triazole ring or the chlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like halides for nucleophilic substitution or acids for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Drug Development: Exploration as a lead compound in drug discovery.
Medicine
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Heptanediol: Lacks the chlorophenyl and triazolylmethyl groups.
2-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl): Lacks the heptanediol backbone.
Uniqueness
The unique combination of the heptanediol backbone with the chlorophenyl and triazolylmethyl groups gives the compound distinct chemical and biological properties, making it a valuable molecule for research and application.
Properties
CAS No. |
107680-26-2 |
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Molecular Formula |
C16H22ClN3O2 |
Molecular Weight |
323.82 g/mol |
IUPAC Name |
(2S,3R)-2-(4-chlorophenyl)-3-(1,2,4-triazol-1-ylmethyl)heptane-2,3-diol |
InChI |
InChI=1S/C16H22ClN3O2/c1-3-4-9-16(22,10-20-12-18-11-19-20)15(2,21)13-5-7-14(17)8-6-13/h5-8,11-12,21-22H,3-4,9-10H2,1-2H3/t15-,16+/m0/s1 |
InChI Key |
DSFPPUJPRUNVCI-JKSUJKDBSA-N |
Isomeric SMILES |
CCCC[C@@](CN1C=NC=N1)([C@](C)(C2=CC=C(C=C2)Cl)O)O |
Canonical SMILES |
CCCCC(CN1C=NC=N1)(C(C)(C2=CC=C(C=C2)Cl)O)O |
Origin of Product |
United States |
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